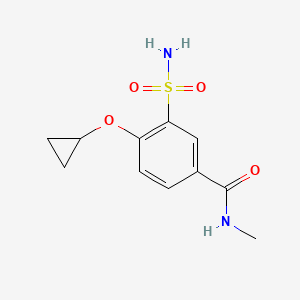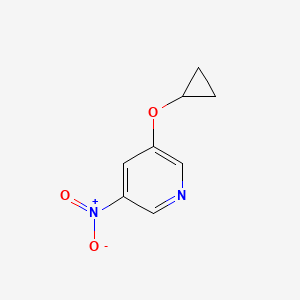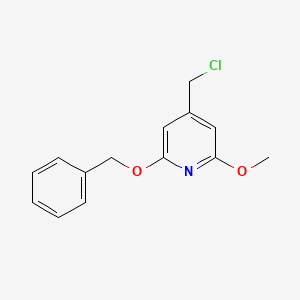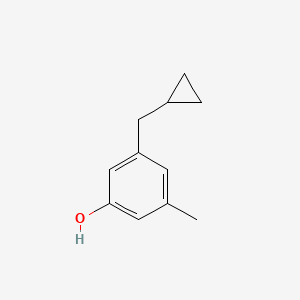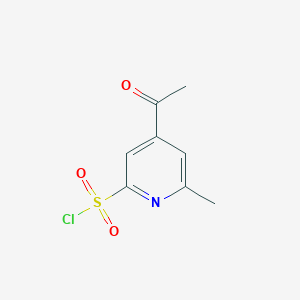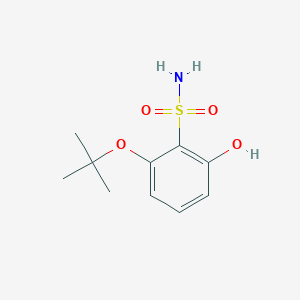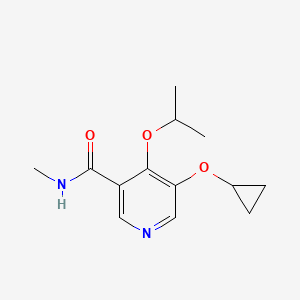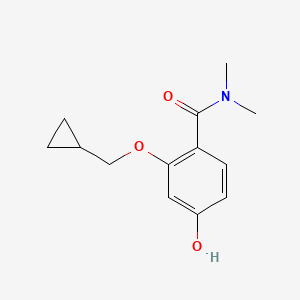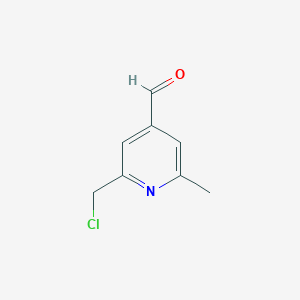
2-(Chloromethyl)-6-methylisonicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-6-methylisonicotinaldehyde is an organic compound that belongs to the class of heterocyclic aromatic aldehydes It is characterized by the presence of a chloromethyl group and a methyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-methylisonicotinaldehyde typically involves the chloromethylation of 6-methylisonicotinaldehyde. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity compounds.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-6-methylisonicotinaldehyde can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating conditions.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiols, or ethers.
Oxidation: Formation of 2-(Chloromethyl)-6-methylisonicotinic acid.
Reduction: Formation of 2-(Chloromethyl)-6-methylisonicotinalcohol.
科学的研究の応用
2-(Chloromethyl)-6-methylisonicotinaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo diverse chemical transformations.
Material Science: It is utilized in the preparation of functional materials, including polymers and dyes.
Biological Studies: The compound’s derivatives are studied for their biological activities, such as antimicrobial and anticancer properties.
作用機序
The mechanism of action of 2-(Chloromethyl)-6-methylisonicotinaldehyde and its derivatives involves interactions with various molecular targets. For instance, the compound can inhibit enzymes by forming covalent bonds with nucleophilic residues in the active site. Additionally, its derivatives may interact with cellular receptors or DNA, leading to biological effects such as antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
- 2-Chloromethyl-1,3-dioxolane
- 2-(Chloromethyl)pyridine
- 6-Methylisonicotinaldehyde
Comparison
2-(Chloromethyl)-6-methylisonicotinaldehyde is unique due to the presence of both a chloromethyl and a methyl group on the pyridine ring. This structural feature allows for diverse chemical reactivity and potential biological activity. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and medicinal chemistry .
特性
分子式 |
C8H8ClNO |
|---|---|
分子量 |
169.61 g/mol |
IUPAC名 |
2-(chloromethyl)-6-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H8ClNO/c1-6-2-7(5-11)3-8(4-9)10-6/h2-3,5H,4H2,1H3 |
InChIキー |
HBDMUTJVINCQDD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)CCl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


